molecular formula C9H14ClNO3 B8643736 1-Tert-butyloxycarbonyl-azetidine-3-carbonyl chloride

1-Tert-butyloxycarbonyl-azetidine-3-carbonyl chloride

Cat. No. B8643736
M. Wt: 219.66 g/mol
InChI Key: MUBUUIXBVFURJJ-UHFFFAOYSA-N
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Description

1-Tert-butyloxycarbonyl-azetidine-3-carbonyl chloride is a useful research compound. Its molecular formula is C9H14ClNO3 and its molecular weight is 219.66 g/mol. The purity is usually 95%.
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properties

Product Name

1-Tert-butyloxycarbonyl-azetidine-3-carbonyl chloride

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

tert-butyl 3-carbonochloridoylazetidine-1-carboxylate

InChI

InChI=1S/C9H14ClNO3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3

InChI Key

MUBUUIXBVFURJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-tert-Butyloxycarbonyl-azetidine-3-carboxylic acid (345 mg) in dry dichloromethane (10 ml) was treated with oxalyl chloride (254 mg; 0.175 ml) and N,N-dimethylformamide (1 drop). The solution was stirred for 1.5 hours, and then the solvent was removed by evaporation under reduced pressure. The residue was dissolved in toluene (10 ml), and the toluene was evaporation under reduced pressure to give 1-tert-butyloxycarbonyl-azetidine-3-carbonyl chloride as a colourless oil. The oil was dissolved in dichloromethane (6 ml) and the solution was treated with silver cyanate (525 mg). The mixture was stirred for 10 minutes, and then mutilin 11-trifluoroacetate (535 mg) in dichloromethane (9 ml) was added. The mixture was stirred for 20 hours. Ethyl acetate (50 ml) was added and the mixture was filtered. The filtrate was washed with saturated sodium bicarbonate solution (20 ml) and saturated sodium chloride solution (20 ml). The solution was dried (sodium sulphate) and the solvent was removed under reduced pressure to yield a colourless gum. The gum was chromatographed on silica gel using 1:4 to 1:2 ethyl acetate/hexane to give the title compound as a colourless gum (485 mg); 1H NMR (CDCl3) inter alia 1.43 (9H, s), 3.93 (1H, quin, J 7.2 Hz), 4.98 (1H, d, J 6.9 Hz), 4.14 (4H, m), 5.23 (1H, d, J 17.5 Hz), 5.29 (1H, d, J 11.2 Hz), 5.58 (1H, d, J 8 Hz), 6.31 (1H, dd, J 17.5, 11.2 Hz), 7.57 (1H, s).
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345 mg
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0.175 mL
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10 mL
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Synthesis routes and methods II

Procedure details

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